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Abstract
HP1142, also known as Coiled-coil rich protein 1142 (Ccrp1142), is a crucial cytoskeletal

protein in the gastric pathogen Helicobacter pylori. This protein plays a fundamental role in

maintaining the bacterium's characteristic helical morphology, a key virulence factor that

facilitates its motility through the viscous gastric mucus. Disruption of HP1142 leads to

significant defects in cell shape and a marked reduction in motility, highlighting its importance

for the bacterium's ability to colonize and persist in the human stomach. This technical guide

provides a comprehensive overview of the function of HP1142, supported by quantitative data,

detailed experimental methodologies, and pathway diagrams to elucidate its role in H. pylori

physiology.

Core Function of HP1142: A Cytoskeletal
Determinant of Cell Shape and Motility
HP1142 is one of four identified coiled-coil rich proteins (Ccrps) in H. pylori that form

filamentous structures within the bacterial cell. These proteins act as an intracellular scaffold,

analogous to a primitive cytoskeleton, which is essential for determining and maintaining the

bacterium's helical shape. The gene hp1142 is located downstream of another Ccrp-encoding

gene, ccrp1143, and this genetic arrangement is conserved across various H. pylori strains.
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The primary functions of HP1142 are:

Maintenance of Helical Morphology: The helical shape of H. pylori is a critical virulence trait,

enabling the bacterium to penetrate and move within the thick mucus layer of the stomach.

HP1142 is a key contributor to this morphology.

Control of Motility: By influencing the cell shape, HP1142 indirectly, yet critically, affects the

swimming motility of the bacterium. Proper helical architecture is necessary for efficient

propulsion by the bacterium's flagella.

Genetic inactivation of hp1142 results in a distinct phenotypic change, where the bacterial

population exhibits a significantly higher percentage of straight-rod cells as opposed to the

typical helical shape of the wild-type. This loss of helical curvature directly correlates with a

severe impairment in the bacterium's ability to move through soft agar, a standard method for

assessing bacterial motility.

Quantitative Data on HP1142 Function
The functional importance of HP1142 is underscored by quantitative analysis of mutants

lacking this protein. The following tables summarize the key phenotypic changes observed in a

ccrp1142 deletion mutant of H. pylori strain 26695.

Table 1: Effect of ccrp1142 Deletion on H. pylori Cell Morphology

Strain Phenotype
Percentage of Straight
Cells

Wild-Type (26695) Helical < 15%

Δccrp1142 Mutant Predominantly Straight 40%

Data compiled from studies on H. pylori strain 26695.

Table 2: Impact of ccrp1142 Deletion on H. pylori Motility

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b15579092?utm_src=pdf-body
https://www.benchchem.com/product/b15579092?utm_src=pdf-body
https://www.benchchem.com/product/b15579092?utm_src=pdf-body
https://www.benchchem.com/product/b15579092?utm_src=pdf-body
https://www.benchchem.com/product/b15579092?utm_src=pdf-body
https://www.benchchem.com/product/b15579092?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15579092?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Strain Motility in Soft Agar Relative Motility (%)

Wild-Type (KE88-3887) High 100%

Δccrp1142 Mutant Significantly Impaired Substantially reduced

Motility was assessed in the highly motile KE88-3887 variant of strain 26695. A precise

percentage reduction for the ccrp1142 mutant alone is not detailed, but it is part of a group of

ccrp mutants that all show significantly impaired motility.

Potential Interaction Network of HP1142
While the direct signaling pathways involving HP1142 are not yet fully elucidated, protein-

protein interaction databases suggest a potential functional linkage with components of the ATP

synthase complex. This interaction is predicted based on high-throughput screening data and

requires further experimental validation. A hypothetical model of this interaction network is

presented below. This network suggests that HP1142, as a cytoskeletal component, might

influence or be influenced by the cell's energy-generating machinery.
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Caption: Predicted interaction network of HP1142 with ATP synthase subunits.

Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments related to the study

of HP1142.
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Generation of a Δccrp1142 Mutant
This protocol describes a general method for creating a gene deletion mutant in H. pylori by

natural transformation, which can be adapted for targeting hp1142. Note: Specific primer

sequences for the deletion of hp1142 were not available in the reviewed literature and would

need to be designed based on the flanking regions of the gene in the desired H. pylori strain.

Workflow for Gene Deletion:
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Caption: Workflow for generating a targeted gene deletion mutant in H. pylori.
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Methodology:

Primer Design: Design primer pairs to amplify approximately 500 bp regions directly

upstream and downstream of the hp1142 coding sequence. Design a third primer pair to

amplify an antibiotic resistance cassette (e.g., the chloramphenicol acetyltransferase gene,

cat) from a template plasmid. The inner primers for the flanking regions should have 5'

extensions that are complementary to the ends of the resistance cassette.

PCR Amplification: Perform three separate PCR reactions to amplify the upstream flank, the

downstream flank, and the resistance cassette.

Overlap Extension PCR: Combine the three purified PCR products as templates in a

subsequent PCR reaction using the outer primers for the flanking regions. This will generate

a single linear DNA construct consisting of the upstream flank, the resistance cassette, and

the downstream flank.

Natural Transformation: Grow wild-type H. pylori to mid-log phase in a suitable liquid medium

(e.g., Brucella broth with 10% fetal bovine serum). Concentrate the cells and resuspend

them in a small volume. Add the purified overlap extension PCR product to the competent

cells and incubate for several hours to allow for DNA uptake and homologous recombination.

Selection and Isolation: Plate the transformation mixture onto non-selective agar plates and

incubate for 24 hours to allow for the expression of the resistance gene. Then, replica-plate

onto agar containing the appropriate antibiotic (e.g., chloramphenicol) to select for

transformants.

Verification: Isolate genomic DNA from putative mutants and confirm the correct allelic

exchange by PCR using primers that bind outside the flanking regions and within the

resistance cassette. Sequence the PCR products to confirm the precise insertion and the

absence of unintended mutations.

Soft-Agar Motility Assay
This assay is used to quantitatively assess the motility of H. pylori strains.

Methodology:
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Plate Preparation: Prepare soft-agar plates consisting of Brucella broth, 5% Fetal Bovine

Serum (FBS), and 0.35% agar. Pour the medium into petri dishes and allow them to solidify.

Inoculation: Using a sterile pipette tip, pick a small amount of bacteria from a fresh culture

plate and stab-inoculate the soft-agar medium, penetrating about three-fourths of the way

into the agar.

Incubation: Incubate the plates under microaerobic conditions (typically 5% O₂, 10% CO₂,

85% N₂) at 37°C for 5-7 days.

Analysis: Motile bacteria will swim away from the point of inoculation, forming a halo of

growth. The diameter of this halo is proportional to the motility of the strain. Measure the

diameter of the growth halo daily. Compare the halo diameters of the Δccrp1142 mutant to

the wild-type strain.

Protein Purification of Strep-tagged Ccrp1142
This protocol describes a general method for the purification of a recombinant Strep-tagged

protein expressed in E. coli.

Workflow for Protein Purification:
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Caption: General workflow for the purification of a Strep-tagged protein.
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Methodology:

Expression Construct: Clone the coding sequence of hp1142 into an E. coli expression

vector that adds an N- or C-terminal Strep-tag II.

Protein Expression: Transform the expression plasmid into a suitable E. coli expression

strain (e.g., BL21(DE3)). Grow the culture to mid-log phase and induce protein expression

with IPTG.

Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 100

mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA). Lyse the cells by sonication on ice.

Clarification of Lysate: Centrifuge the lysate at high speed to pellet cell debris.

Affinity Chromatography: Apply the clarified supernatant to a Strep-Tactin affinity

chromatography column.

Washing: Wash the column extensively with lysis buffer to remove non-specifically bound

proteins.

Elution: Elute the bound Strep-tagged Ccrp1142 from the column using a buffer containing a

competitive agent, such as desthiobiotin.

Purity Analysis: Analyze the eluted fractions by SDS-PAGE and Coomassie blue staining to

assess the purity of the protein.

Electron Microscopy for Cell Shape Analysis
This protocol provides a general framework for preparing H. pylori for visualization by

transmission electron microscopy (TEM) to analyze cell morphology.

Methodology:

Bacterial Culture: Grow H. pylori strains (wild-type and Δccrp1142) in liquid culture to the

desired growth phase.

Fixation: Gently pellet the bacteria and fix them with a solution of glutaraldehyde and

paraformaldehyde in a suitable buffer (e.g., cacodylate buffer) for several hours at room
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temperature.

Post-fixation: After washing with buffer, post-fix the cells with osmium tetroxide.

Dehydration: Dehydrate the samples through a graded series of ethanol concentrations.

Embedding: Infiltrate the samples with a resin (e.g., Epon) and polymerize it at an elevated

temperature.

Sectioning: Cut ultrathin sections of the embedded bacteria using an ultramicrotome.

Staining: Mount the sections on copper grids and stain them with uranyl acetate and lead

citrate to enhance contrast.

Imaging: Visualize the samples using a transmission electron microscope. Capture images of

multiple fields to allow for a quantitative comparison of the cell shapes between the wild-type

and mutant strains.

Conclusion and Future Directions
HP1142 is an indispensable component of the H. pylori cytoskeleton, with a well-defined role in

maintaining the helical cell shape and ensuring full motility. Its inactivation leads to predictable

and quantifiable defects that likely impair the bacterium's virulence. The potential interaction

with the ATP synthase complex opens an intriguing avenue for future research, suggesting a

possible link between cell structure, motility, and energy metabolism. Further investigation is

required to validate this interaction and to understand the regulatory mechanisms governing

HP1142 expression and its assembly into filamentous structures. A deeper understanding of

the molecular machinery controlling H. pylori's unique morphology, in which HP1142 is a key

player, may reveal novel targets for the development of therapeutics aimed at disrupting this

critical aspect of its pathogenicity.

To cite this document: BenchChem. [The Function of HP1142 in Helicobacter pylori: A
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15579092?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15579092?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

